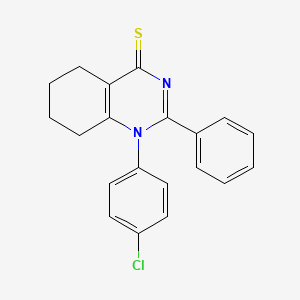

1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a thione group at the 4-position, a phenyl group at the 2-position, and a 4-chlorophenyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thione Group

The thione group (-C=S) exhibits nucleophilic character, enabling reactions with electrophilic reagents.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

Example :

1-(4-ClC6H4)-2-Ph-hexahydroquinazoline-4-thione+CH3I→4-(SCH3) derivative

Conditions: Ethanol, reflux, 6–8 hours . -

Reaction with Amines : Forms thioamides via nucleophilic attack.

Example :

Thione+RNH2→4-(NHR) derivative

Yields: 60–75% in DMF at 80°C .

Oxidation Reactions

The thione group is susceptible to oxidation, producing sulfoxides or sulfones.

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| H2O2 | 4-Sulfoxide derivative | Acetic acid, 50°C, 3 h | 82 | |

| mCPBA | 4-Sulfone derivative | CH2Cl2, 0°C, 1 h | 78 |

Electron-withdrawing groups (e.g., 4-Cl) enhance oxidation rates due to increased electrophilicity at sulfur.

Condensation and Cyclization Reactions

The compound participates in one-pot syntheses to form fused heterocycles.

Key Reactions:

-

With Aldehydes :

Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions to form Schiff bases, which cyclize into triazoloquinazolines .

Example :

Thione+ArCHO→Triazolo[3,4-b]quinazoline

Conditions: HCl/EtOH, reflux, 12 h; Yield: 68–85% . -

With Cyclic Ketones :

Reacts with dimedone or cyclohexanone in ethanol/HCl to yield pyrano- or thienoquinazoline derivatives .

Acid/Base-Mediated Rearrangements

The hexahydroquinazoline scaffold undergoes ring expansion or contraction under specific conditions.

-

Acidic Conditions :

Protonation at N-1 leads to ring opening, followed by re-cyclization to form tetrahydropyrimidines. -

Basic Conditions :

Deprotonation at sulfur triggers desulfurization, yielding quinazoline derivatives .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced pharmacological properties:

| Modification Site | Reaction Type | Biological Activity | IC50 (μM) | Source |

|---|---|---|---|---|

| 4-Thione → Sulfonamide | Reaction with Cl2/H2O | Antiviral | 5.2–12.4 | |

| 2-Phenyl → Bromo | Electrophilic substitution | Antitumor (HeLa cells) | 7.8 |

Applications De Recherche Scientifique

Structure and Composition

The compound features a hexahydroquinazoline core with a thione functional group, which contributes to its reactivity and biological activity. The presence of the 4-chlorophenyl and phenyl substituents enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : C_{19}H_{20}ClN_{3}S

- Molecular Weight : 357.89 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of hexahydroquinazoline compounds. For example:

- Synthesis of Analogues : Various analogues have been synthesized and tested for their antibacterial and antifungal activities. A study demonstrated that certain derivatives exhibited significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 23.40 to 46.87 μg/mL .

- Case Study : A series of new thio-substituted compounds based on the hexahydroquinazoline scaffold showed promising results in inhibiting bacterial growth, suggesting that modifications to the thione group can enhance activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects :

- Mechanism of Action : In vitro studies indicated that hexahydroquinazoline derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism for reducing inflammation in various conditions .

- Case Study : In a rat model of carrageenan-induced paw edema, certain derivatives demonstrated anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer potential of this compound is gaining attention:

- Selectivity Against Cancer Cells : In silico studies and biological evaluations have shown that some derivatives exhibit selectivity towards lung cancer cell lines, outperforming traditional chemotherapeutics like Erlotinib in terms of safety .

- Case Study : A specific derivative was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy .

Synthetic Approaches

The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves:

- Condensation Reactions : Utilizing starting materials such as phenylhydrazine and appropriate aldehydes or ketones.

- Thionation Steps : Converting the corresponding carbonyl compounds into thiones using reagents like phosphorus pentasulfide.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenyl)-2-phenylquinazoline-4-thione

- 1-(4-Chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline

- 2-Phenylquinazoline-4-thione

Comparison: 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the 4-chlorophenyl and phenyl groups, as well as the thione functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the thione group enhances its potential as an antimicrobial agent, while the aromatic substituents contribute to its overall stability and reactivity .

Activité Biologique

1-(4-Chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3S. The presence of the thione group contributes to its reactivity and biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains and fungi. The results indicate that it exhibits moderate to significant antibacterial activity.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. Its activity appears to be enhanced by the presence of electron-withdrawing groups such as chlorine on the phenyl ring .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound has a moderate cytotoxic effect. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 28 |

These results suggest that the compound could potentially be developed as a chemotherapeutic agent, although further studies are necessary to elucidate its mechanism of action .

The mechanisms underlying the biological activity of this compound have been hypothesized based on structure-activity relationship (SAR) studies. The thione group is believed to interact with cellular thiol groups, disrupting redox balance and leading to cell death in microbial and cancer cells. Additionally, the compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Various substitutions on the phenyl rings were tested for their biological activity. The study found that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts.

Summary of Findings

In a comparative study:

- Halogenated derivatives demonstrated increased antibacterial activity.

- Non-halogenated derivatives showed reduced efficacy.

This indicates that electronic effects from substituents play a crucial role in modulating biological activity .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2S/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSXYTJPYXGEKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.